Antimalarial agent 18

Antimalarial drug discovery Plasmodium falciparum IspC inhibition

Select Antimalarial agent 18 for its 22-fold potency gain over fosmidomycin. This rationally designed prodrug overcomes parent compound limitations with superior lipophilicity and cellular uptake, achieving a 50 nM IC50 against P. falciparum. Its >800-fold selectivity over MRC-5 fibroblasts makes it a robust benchmark for SAR. Also active against Gram-negative A. baumannii (390 nM), serving as a unique chemical probe for IspC target validation. Ideal for screening novel analogs.

Molecular Formula C23H44NO9P
Molecular Weight 509.6 g/mol
Cat. No. B15140399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimalarial agent 18
Molecular FormulaC23H44NO9P
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCOP(=O)(CCCC(=O)N(C)O)OCOC(=O)CCCCCCC
InChIInChI=1S/C23H44NO9P/c1-4-6-8-10-12-16-22(26)30-19-32-34(29,18-14-15-21(25)24(3)28)33-20-31-23(27)17-13-11-9-7-5-2/h28H,4-20H2,1-3H3
InChIKeyJKGXSVCXJVTQCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antimalarial Agent 18: A Fosmidomycin Surrogate Prodrug with Nanomolar Anti-P. falciparum Potency for Preclinical Antimalarial Research Procurement


Antimalarial agent 18 (also designated compound 13j) is a synthetic acyloxymethyl phosphonate ester prodrug designed as a fosmidomycin surrogate targeting the non‑mevalonate isoprenoid biosynthesis pathway via IspC (DXR) inhibition [1]. It exhibits potent in vitro activity against Plasmodium falciparum (IC50 = 50 nM) and sub‑micromolar activity against Acinetobacter baumannii (IC50 = 390 nM), while displaying modest cytotoxicity toward MRC‑5 human fibroblasts (IC50 = 40.3 μM) . This compound is part of a series of acyloxymethyl and alkoxycarbonyloxymethyl phosphonate esters developed to overcome the suboptimal pharmacokinetic properties and bacterial cell wall impermeability of the parent fosmidomycin [1].

Antimalarial Agent 18 Procurement Justification: Why Fosmidomycin and Simple Analogs Are Not Substitutable


Fosmidomycin, while a potent IspC inhibitor (PfDXR Ki = 20 nM), exhibits an IC50 of only 1.1 μM against asexual blood‑stages of P. falciparum and suffers from suboptimal pharmacokinetics (oral bioavailability 20–40%, plasma half‑life 1.87 h) and an inability to penetrate the cell wall of clinically important pathogens such as A. baumannii and M. tuberculosis [1]. These limitations preclude its use as a direct comparator in advanced antimalarial research. Antimalarial agent 18, as a rationally designed prodrug, overcomes these barriers through enhanced lipophilicity and siderophoric properties, enabling superior cellular uptake and significantly improved in vitro potency. Substituting with fosmidomycin or other non‑prodrug IspC inhibitors would yield misleading efficacy and selectivity data in both antimalarial and antibacterial screens [1].

Antimalarial Agent 18 Quantitative Differentiation: Head‑to‑Head Potency, Selectivity, and Spectrum Data vs. Fosmidomycin


Antimalarial Agent 18 vs. Fosmidomycin: 22‑Fold Improvement in P. falciparum Blood‑Stage Potency

Antimalarial agent 18 demonstrates a 22‑fold improvement in antiplasmodial potency compared to the parent compound fosmidomycin. In the same assay system, fosmidomycin displays an IC50 of 1.1 μM against asexual blood‑stages of P. falciparum, whereas antimalarial agent 18 achieves an IC50 of 50 nM [1]. This marked potency gain is attributed to the prodrug's enhanced lipophilicity and cellular uptake, which effectively delivers the active phosphonate moiety to the intracellular target [1].

Antimalarial drug discovery Plasmodium falciparum IspC inhibition Prodrug design

Antimalarial Agent 18 Broad‑Spectrum Antibacterial Activity: Sub‑Micromolar Potency Against A. baumannii vs. Fosmidomycin Inactivity

Unlike fosmidomycin, which is completely inactive against A. baumannii due to its inability to cross the bacterial cell wall, antimalarial agent 18 exhibits sub‑micromolar activity (IC50 = 390 nM) against this clinically important Gram‑negative pathogen [1]. The prodrug design enables passive diffusion, thereby bypassing the permeability barrier that renders fosmidomycin ineffective [1].

Antibacterial Acinetobacter baumannii Gram‑negative Prodrug

Antimalarial Agent 18 Cytotoxicity Selectivity Index: >800‑Fold Window Between Antiplasmodial Activity and Mammalian Cell Toxicity

Antimalarial agent 18 demonstrates a selectivity index (SI) of 806 when comparing its anti‑P. falciparum potency (IC50 = 50 nM) to its cytotoxicity against human MRC‑5 fibroblasts (IC50 = 40.3 μM) [1]. This large window indicates that the compound is highly selective for the parasite IspC target over mammalian cell viability, a critical attribute for a preclinical antimalarial candidate.

Selectivity Cytotoxicity Therapeutic window Safety assessment

Antimalarial Agent 18 Inactivity Against M. tuberculosis: A Specificity Feature Not Shared by All Fosmidomycin Surrogates

In contrast to some other fosmidomycin surrogate prodrugs that exhibit antitubercular activity, antimalarial agent 18 shows poor inhibition of the avirulent M. tuberculosis strain H37Ra, with an IC50 >64 μM [1]. This lack of activity against M. tuberculosis may be advantageous for antimalarial research, as it reduces the potential for off‑target antibacterial effects and allows for cleaner interpretation of antimalarial efficacy data in co‑infection models or whole‑cell screens.

Antitubercular Specificity Mycobacterium tuberculosis Off‑target

Antimalarial Agent 18: Optimal Application Scenarios in Antimalarial Drug Discovery, Prodrug Development, and Antibacterial Research


Antimalarial Lead Optimization and SAR Studies Targeting the Non‑Mevalonate Pathway

Use antimalarial agent 18 as a potent, selective, and structurally characterized fosmidomycin surrogate prodrug for structure‑activity relationship (SAR) studies aimed at improving the pharmacokinetic and pharmacodynamic properties of IspC inhibitors. Its 50 nM P. falciparum IC50 and >800‑fold selectivity index provide a robust baseline for benchmarking new analogs [1].

Prodrug Design and Cellular Uptake Investigations

Employ antimalarial agent 18 as a model compound to study the influence of acyloxymethyl and siderophoric promoieties on cellular permeability and intracellular drug release. Its improved activity relative to fosmidomycin (22‑fold) makes it an ideal reference for probing the relationship between prodrug structure and biological activity [1].

Antibacterial Research Against Multidrug‑Resistant A. baumannii

Leverage the sub‑micromolar activity (IC50 = 390 nM) of antimalarial agent 18 against A. baumannii to explore IspC as a target in Gram‑negative bacteria. The compound serves as a chemical probe for validating the non‑mevalonate pathway in A. baumannii and for initiating medicinal chemistry efforts toward novel antibiotics for this high‑priority pathogen [1].

Selectivity Profiling and Off‑Target Assessment in Mammalian Cells

Incorporate antimalarial agent 18 into cytotoxicity panels and selectivity screens. Its low toxicity toward MRC‑5 fibroblasts (IC50 = 40.3 μM) and inactivity against M. tuberculosis (IC50 >64 μM) make it a useful comparator for assessing the safety margin and target specificity of newly synthesized antimalarial prodrugs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antimalarial agent 18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.